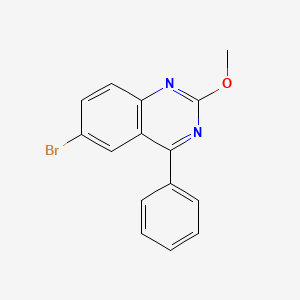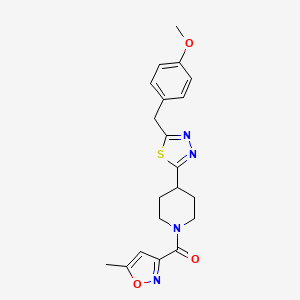![molecular formula C7H10O4S B2856154 2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid CAS No. 2344680-35-7](/img/structure/B2856154.png)
2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid is a chemical compound with the molecular formula C7H10O4S and a molecular weight of 190.22 . It is a powder that is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . The most practical and scalable methods for the synthesis of the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Molecular Structure Analysis
The molecular structure of 2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid is characterized by a bicyclo[1.1.1]pentane core, which is a cyclobutyl-bridged cyclobutane .Scientific Research Applications
Mimetics for Ortho/Meta-Substituted Arenes
The compound is used in the development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .
Medicinal Chemistry
In the field of medicinal chemistry, the compound is used in the synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . This report also showcases the application of this motif as a probe in a biological study .
Materials Science
Bicyclo[1.1.1]pentane (BCP) derivatives, including the compound , have been extensively investigated in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
Synthesis of 1,3-Disubstituted BCP Derivatives
Bicyclo[1.1.1]pentyl metal reagents can also be used to synthesize 1,3-disubstituted BCP derivatives .
Safety And Hazards
The safety information available indicates that 2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions in the research and application of BCP derivatives, including 2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid, involve the development of methodologies for the substitution of the bridge (2,4,5) positions . This area remains underdeveloped and presents a significant opportunity for future research .
properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanylsulfonyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c8-6(9)4-12(10,11)7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKDNVQOKRKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)




![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)